molecular formula C16H19N3O2S B2752977 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 392253-23-5

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2752977
CAS No.: 392253-23-5
M. Wt: 317.41
InChI Key: SIVOZAHMIKAPRY-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a class of organic compounds known for their wide range of biological activities . The presence of the methoxyphenyl group and the thieno[3,4-c]pyrazol moiety suggests potential pharmacological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are typically synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Pyrazoles typically have a five-membered ring with two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy group could impact its solubility .

Scientific Research Applications

Synthesis and Biological Organocatalysis

A study by Zolfigol et al. (2013) introduced a green and efficient method for synthesizing pyranopyrazoles, demonstrating the utility of isonicotinic acid as a dual and biological organocatalyst. This highlights a potential application of similar chemical structures in facilitating organic reactions under environmentally friendly conditions (Zolfigol et al., 2013).

Antitumor Evaluations

Mohareb et al. (2014) explored the synthesis of various pyrazole derivatives, including thieno[2,3-b]pyridine and thiazole derivatives, followed by their anti-tumor evaluations against several human tumor cell lines. Some compounds exhibited higher inhibitory effects than the reference drug doxorubicin, suggesting the potential of these chemical structures in cancer therapy (Mohareb et al., 2014).

Analgesic Properties

Khalifa et al. (2019) synthesized trisubstituted pyrazoles with potential analgesic properties. One of the synthesized analogs showed significant analgesic effects, indicating the therapeutic potential of these compounds as analgesics (Khalifa et al., 2019).

Antimicrobial and Anticoccidial Activities

Georgiadis (1976) reported on the synthesis of compounds with potential antimicrobial and anticoccidial activities, highlighting the broader applicability of these chemical structures in developing new therapeutic agents (Georgiadis, 1976).

Anticancer and Antiviral Activities

Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and evaluated their in vitro anticancer activity. Some compounds showed selective inhibition of leukemia cell lines, while others demonstrated high activity against Tacaribe virus strain, indicating the potential of these structures in anticancer and antiviral therapies (Havrylyuk et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives are known to interact with various biological targets, but without specific studies, it’s hard to predict the exact mechanism .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the known activities of related compounds, it could have potential applications in medicinal chemistry .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(2)16(20)17-15-13-8-22-9-14(13)18-19(15)11-4-6-12(21-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVOZAHMIKAPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320960
Record name N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392253-23-5
Record name N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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